Cas no 16750-07-5 (b-D-arabino-Hexopyranose,2-deoxy-, 1,3,4,6-tetraacetate)
16750-07-5 structure
Product Name:b-D-arabino-Hexopyranose,2-deoxy-, 1,3,4,6-tetraacetate
Numero CAS:16750-07-5
MF:C14H20O9
MW:332.303205490112
CID:191363
PubChem ID:227757
Update Time:2025-04-19
b-D-arabino-Hexopyranose,2-deoxy-, 1,3,4,6-tetraacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- b-D-arabino-Hexopyranose,2-deoxy-, 1,3,4,6-tetraacetate
- 2-Deoxy-β-D-arabino-hexopyranose tetraacetate
- 3,6-bis(acetyloxy)-2-[(acetyloxy)methyl]tetrahydro-2H-pyran-4-yl acetate
- Nsc50805
- .beta.-D-Arabino-hexopyranose, 2-deoxy-, tetraacetate
- D-Arabino-hexopyranose, 2-deoxy-, tetraacetate, .beta.-
- 2-Deoxy-beta-D-arabino-hexopyranose tetraacetate
- .beta.-D-arabino-Hexopyranose, tetraacetate
- NSC-50805
- KLEORKVJPIJWNG-UHFFFAOYSA-N
- .alpha.-D-arabino-Hexopyranose, 2-deoxy-, tetraacetate
- D-arabino-Hexopyranose, tetraacetate, .alpha.-
- SCHEMBL1755348
- FT-0665822
- NSC19769
- .alpha.-D-arabino-Hexopyranose, tetraacetate
- 1,3,4,6-Tetra-O-acetyl-2-deoxyhexopyranose
- D-arabino-Hexopyranose, tetraacetate, .beta.-
- 16750-06-4
- (3,4,6-triacetyloxyoxan-2-yl)methyl acetate
- 1,3,4,6-Tetra-O-acetyl-2-deoxyhexopyranose #
- DTXSID70281021
- 16750-07-5
- D-arabino-Hexopyranose, 2-deoxy-, tetraacetate, .alpha.-
- NSC-19769
- D-Arabino-hexopyranose, 2-deoxy-, tetraacetate, alpha-
-
- Inchi: 1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3
- Chiave InChI: KLEORKVJPIJWNG-UHFFFAOYSA-N
- Sorrisi: O1C(CC(C(C1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O
Proprietà calcolate
- Massa esatta: 332.11100
- Massa monoisotopica: 332.11073221g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 23
- Conta legami ruotabili: 9
- Complessità: 473
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 114Ų
Proprietà sperimentali
- PSA: 114.43000
- LogP: 0.09100
b-D-arabino-Hexopyranose,2-deoxy-, 1,3,4,6-tetraacetate Letteratura correlata
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
16750-07-5 (b-D-arabino-Hexopyranose,2-deoxy-, 1,3,4,6-tetraacetate) Prodotti correlati
- 604-68-2([(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 22352-19-8(Octaacetyl-β-maltose)
- 4163-60-4([(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 5346-90-7(α-D-Cellobiose octaacetate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso